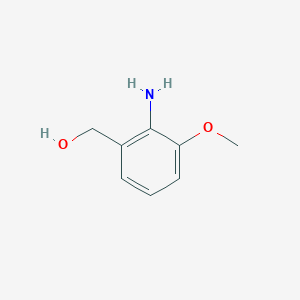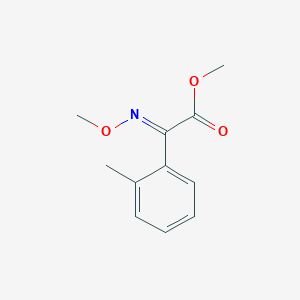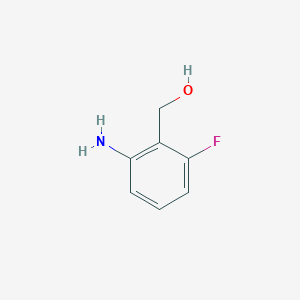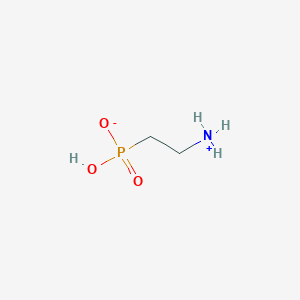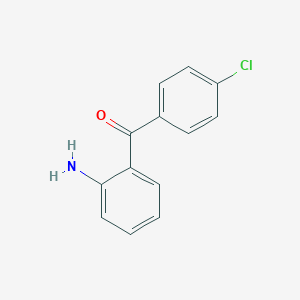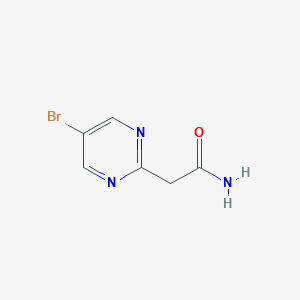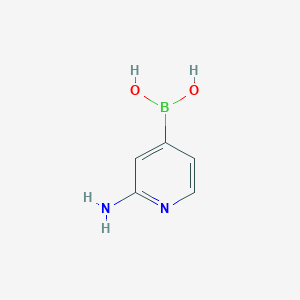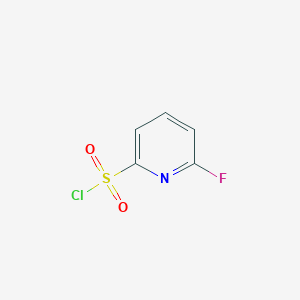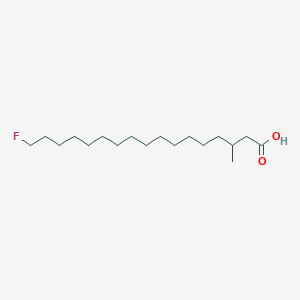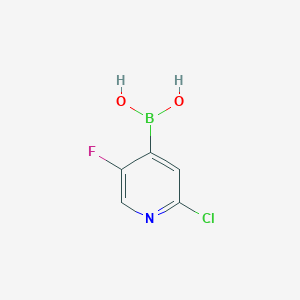
2-Chloro-5-fluoropyridine-4-boronic acid
Vue d'ensemble
Description
The compound of interest, 2-Chloro-5-fluoropyridine-4-boronic acid, is a halogenated boronic acid derivative of pyridine, which is a significant class of compounds in medicinal chemistry due to their potential as building blocks for various chemical syntheses. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications in chemical reactions are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of halogenated pyridines, such as the 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be relevant for the synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid . Additionally, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid from halogenated pyridines using n-butyl lithium reagent under specific conditions indicates a potential pathway for synthesizing the compound of interest . The one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine through Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism also provides a precedent for the synthesis of chloro-fluoropyridine derivatives .
Molecular Structure Analysis
The influence of fluorination on the structural behavior of boronic acids is significant, as seen in the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine atoms can affect the acidity and stability of the boronic acid compounds, which is likely to be the case for 2-Chloro-5-fluoropyridine-4-boronic acid as well.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving halogenated pyridines and boronic acids. For instance, the Suzuki–Miyaura cross-couplings using functionalized heteroaryl and arylboronic acids to create triheteroarylpyridine scaffolds suggest that 2-Chloro-5-fluoropyridine-4-boronic acid could participate in similar cross-coupling reactions . The Minisci-type reactions for the amidomethylation of 4-chloro-3-fluoropyridine also demonstrate the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the presence of fluorine atoms and the boronic group. The study on the self-assembly of fluorinated boronic esters with 4,4'-bipyridine into adducts and their ability to form inclusion complexes with aromatic guests highlights the potential for 2-Chloro-5-fluoropyridine-4-boronic acid to engage in similar interactions . The acidity, stability, and intermolecular interactions of the compound can be modulated by the degree of fluorination, which is crucial for its application in separation processes and synthesis.
Applications De Recherche Scientifique
Boronic Acid in Drug Development
Research related to boronic acids, including 2-Chloro-5-fluoropyridine-4-boronic acid, has seen a significant increase over the past two decades, especially in drug discovery. Boronic acids have been incorporated into medicinal chemistry endeavors, resulting in the approval of several boronic acid drugs by the Food and Drug Administration (FDA) and Health Canada. These drugs demonstrate boronic acids' potential in enhancing drug potency and improving pharmacokinetic profiles. The unique properties of boronic acids have led to their increased use in the development of new drugs (Plescia & Moitessier, 2020).
Boronic Acid-Based Sensors
Boronic acid compounds, including derivatives of 2-Chloro-5-fluoropyridine-4-boronic acid, have been utilized to construct electrochemical biosensors. These sensors are capable of detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. The principle behind these sensors is the selective binding of boronic acids to diols and other functional groups, altering the electrochemical properties of the sensor and enabling the detection of various biomolecules. This application demonstrates the versatility of boronic acids in biosensor technology, offering a non-enzymatic approach to glucose sensing and other important biomedical measurements (Wang et al., 2014).
Advancements in Boron Chemistry
Boronic acids, such as 2-Chloro-5-fluoropyridine-4-boronic acid, play a crucial role in the advancement of boron chemistry, particularly in the development of crystalline oxo boron clusters and open-framework compounds. These materials, crafted using boronic acids as building blocks, exhibit remarkable properties such as photoluminescence and second harmonic generation, making them suitable for applications in catalysis, nonlinear optics, and other fields. The research highlights the potential of boronic acids in creating innovative materials with unique functional properties (Lin & Yang, 2011).
Boronic Acids in Environmental and Agricultural Applications
The development of boron buffered solution culture systems represents an innovative approach to studying plant boron nutrition, leveraging the properties of boronic acids. This methodology allows for controlled studies of boron's role in plant growth and development, addressing the need for a system equivalent to micronutrient metal studies. The application of boronic acids in this context underscores their utility beyond traditional medicinal and materials science, extending into agricultural research and environmental science (Asad et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-5-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRCHRHBBOCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647882 | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-4-boronic acid | |
CAS RN |
951677-47-7 | |
| Record name | B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951677-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



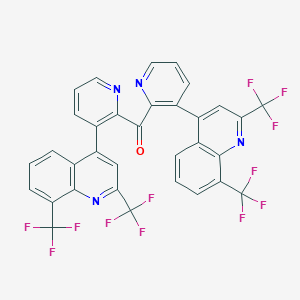
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
